molecular formula C15H12N2O B2992573 2-Anilinoquinolin-8-ol CAS No. 70125-22-3

2-Anilinoquinolin-8-ol

Cat. No.: B2992573
CAS No.: 70125-22-3
M. Wt: 236.274
InChI Key: FSPOTMAVKAUJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilinoquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an aniline group attached at the 2-position and a hydroxyl group at the 8-position

Mechanism of Action

2-Anilinoquinolin-8-ol: primarily targets postjunctional nicotinic receptors at the neuromuscular junction. These receptors play a crucial role in muscle contraction and relaxation. Specifically, the compound acts as both an agonist and an antagonist at these receptors .

Mode of Action:

Action Environment:

: Pharmacology of neuromuscular blocking drugs

Safety and Hazards

Safety data sheets provide information on the potential hazards of 2-Anilinoquinolin-8-ol . These hazards may include skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices.

Future Directions

The 8-hydroxyquinoline moiety can act as a building block for various pharmacologically active scaffolds . Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoquinolin-8-ol typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the reaction of aniline with 8-hydroxyquinoline under specific conditions to form the desired product. The reaction can be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinoquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Anilinoquinolin-8-ol is unique due to the presence of both an aniline group and a hydroxyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-anilinoquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-13-8-4-5-11-9-10-14(17-15(11)13)16-12-6-2-1-3-7-12/h1-10,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPOTMAVKAUJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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